Cas no 13380-36-4 ((trans)-4-Propyl-1-methyl-L-proline)

(trans)-4-Propyl-1-methyl-L-proline 化学的及び物理的性質
名前と識別子
-
- (trans)-4-Propyl-1-methyl-L-proline
- (trans)-4-Propyl-1-m
- (2S,4Z)-1-methyl-4-propylidenepyrrolidine-2-carboxylic acid
- 1-Methyl-4-propylproline
- (2S,4R)-4-Propyl-hygric Acid
- (2S,4R)-4-Propyl-1-Methylpyrrolidine-2-carboxylic Acid
-
計算された属性
- せいみつぶんしりょう: 171.12600
- どういたいしつりょう: 171.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.6
- トポロジー分子極性表面積: 40.5Ų
じっけんとくせい
- PSA: 40.54000
- LogP: 1.12930
(trans)-4-Propyl-1-methyl-L-proline セキュリティ情報
(trans)-4-Propyl-1-methyl-L-proline 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
(trans)-4-Propyl-1-methyl-L-proline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1505743-1g |
(2S,4R)-1-Methyl-4-propylpyrrolidine-2-carboxylic acid |
13380-36-4 | 98% | 1g |
¥22842.00 | 2024-08-09 | |
TRC | P837200-100mg |
(trans)-4-Propyl-1-methyl-L-proline |
13380-36-4 | 100mg |
$ 1800.00 | 2023-09-06 | ||
TRC | P837200-10mg |
(trans)-4-Propyl-1-methyl-L-proline |
13380-36-4 | 10mg |
$184.00 | 2023-05-17 |
(trans)-4-Propyl-1-methyl-L-proline 関連文献
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
(trans)-4-Propyl-1-methyl-L-prolineに関する追加情報
Comprehensive Analysis of (trans)-4-Propyl-1-methyl-L-proline (CAS No. 13380-36-4): Properties, Applications, and Research Insights
In the realm of organic chemistry and pharmaceutical research, (trans)-4-Propyl-1-methyl-L-proline (CAS No. 13380-36-4) has garnered significant attention due to its unique structural properties and potential applications. This compound, classified as a modified L-proline derivative, is characterized by its trans-configuration and the presence of a propyl group at the 4-position, along with a methyl substitution at the 1-position. Such modifications render it a valuable building block in peptide synthesis and drug discovery, aligning with current trends in precision medicine and bioconjugation technologies.
The molecular formula of (trans)-4-Propyl-1-methyl-L-proline is C9H17NO2, with a molar mass of 171.24 g/mol. Its stereochemistry plays a pivotal role in its biological activity, as the trans-orientation of substituents influences its conformational stability and interactions with enzymes or receptors. Researchers have explored its utility in designing peptidomimetics, a hot topic in drug development aimed at mimicking natural peptides while enhancing metabolic stability. This aligns with frequent search queries such as "L-proline derivatives in drug design" and "role of stereochemistry in bioactive molecules."
From a synthetic perspective, CAS No. 13380-36-4 is often employed as a chiral auxiliary or intermediate in asymmetric synthesis. Its hydrophobic propyl chain enhances lipid solubility, making it relevant in studies of blood-brain barrier penetration—a key focus area in neurodegenerative disease research. Recent publications highlight its incorporation into macrocyclic peptides, addressing the growing demand for oral bioavailability in therapeutic agents. These aspects resonate with trending searches like "improving peptide drug delivery" and "chiral building blocks for pharmaceuticals."
In the context of green chemistry, the compound’s synthetic routes have been optimized to reduce hazardous byproducts, reflecting the industry’s shift toward sustainable methodologies. Analytical techniques such as HPLC and NMR spectroscopy are routinely used to verify its purity and configuration, ensuring compliance with stringent regulatory standards. This emphasis on quality control responds to common queries like "analytical methods for proline derivatives" and "CAS number verification protocols."
Beyond pharmaceuticals, (trans)-4-Propyl-1-methyl-L-proline finds niche applications in agricultural chemistry, particularly in the development of plant growth regulators. Its structural motifs are investigated for their ability to modulate enzymatic pathways in crops, a subject gaining traction due to global food security concerns. This interdisciplinary relevance bridges gaps between medicinal chemistry and agrochemical innovation, topics frequently explored in academic and industrial forums.
Ongoing research continues to uncover novel roles for this compound, particularly in catalysis and material science. For instance, its integration into metal-organic frameworks (MOFs) demonstrates versatility in non-biological applications. Such advancements cater to search trends like "amino acids in materials science" and "hybrid organic-inorganic compounds." As the scientific community prioritizes multifunctional molecules, CAS No. 13380-36-4 remains a compelling case study in molecular design.
In summary, (trans)-4-Propyl-1-methyl-L-proline exemplifies the convergence of structural ingenuity and practical utility. Its adaptability across diverse fields—from peptide therapeutics to sustainable agriculture—positions it as a compound of enduring interest. For researchers and industry professionals, understanding its properties and applications provides a strategic advantage in addressing contemporary challenges in chemical biology and molecular engineering.
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